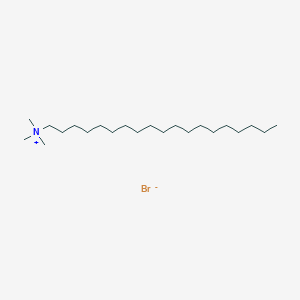![molecular formula C15H11Cl2NO4 B12596229 3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid CAS No. 649773-65-9](/img/structure/B12596229.png)
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid is a synthetic organic compound with the molecular formula C15H11Cl2NO4 and a molecular weight of 340.158 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a 3,4-dichlorophenoxy group and an acetylamino group. It is primarily used in the field of organic chemistry for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid typically involves the following steps:
Preparation of 3,4-dichlorophenoxyacetic acid: This is achieved by reacting 3,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 3,4-dichlorophenoxyacetic acid is then acetylated using acetic anhydride to form 3,4-dichlorophenoxyacetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The production facilities are equipped with advanced technologies to handle the chemicals safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
3-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid: A compound with similar functional groups but different substitution patterns.
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]thioxomethylbenzoic acid: A derivative with a thioxomethyl group instead of a carboxyl group.
Uniqueness
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid is unique due to its specific substitution pattern and the presence of both dichlorophenoxy and acetylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
649773-65-9 |
|---|---|
Molecular Formula |
C15H11Cl2NO4 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11Cl2NO4/c16-12-5-4-11(7-13(12)17)22-8-14(19)18-10-3-1-2-9(6-10)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
InChI Key |
MGQDFMPVQVPPJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)




silane](/img/structure/B12596173.png)
![2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]-](/img/structure/B12596176.png)

![5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12596197.png)





